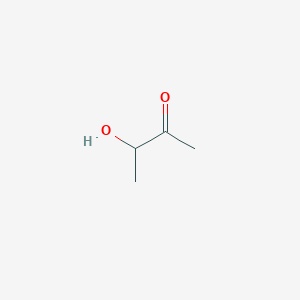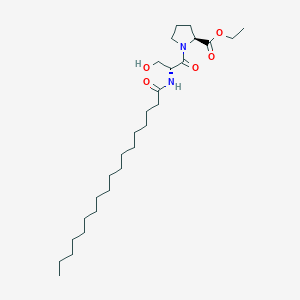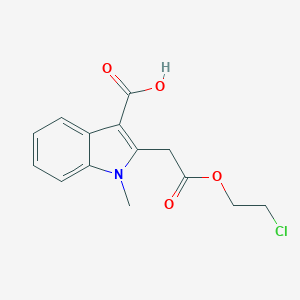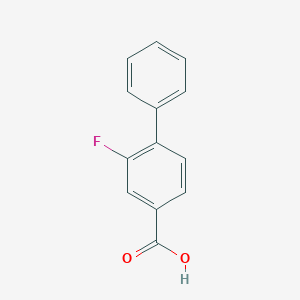
2-氟联苯-4-羧酸
描述
2-Fluorobiphenyl-4-carboxylic acid is a chemical compound that is part of the biphenyl carboxylic acids family, characterized by the presence of a fluorine atom on the biphenyl structure. While the provided papers do not directly discuss 2-Fluorobiphenyl-4-carboxylic acid, they do provide insights into similar fluorinated aromatic compounds and their synthesis, properties, and applications, which can be relevant to understanding the compound .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of the antihypertensive agent Nebivolol, involves multiple steps including esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation . Similarly, the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol involves methylation, Friedel-Crafts reaction, and Michael addition . These methods could potentially be adapted for the synthesis of 2-Fluorobiphenyl-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction, as seen in the study of 2'-iodobiphenyl-4-carboxylic acid . The presence of fluorine can influence the electronic distribution and the geometry of the molecule, which can be crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing the dehydrative condensation between carboxylic acids and amines . The introduction of fluorine into aromatic compounds can also affect their photophysical properties, as demonstrated by the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids with bright blue fluorescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by spectroscopic methods such as IR, NMR, and MS spectrometry. For example, the synthesized compounds in the preparation of 3-amino-2-fluoro carboxylic acid derivatives were fully characterized by these methods . The introduction of fluorine can significantly alter the compound's properties, such as its acidity (pKa), boiling point, and solubility, which are important for its potential applications.
科学研究应用
生物降解研究
- 细菌降解:假单胞菌假碱基菌 KF707 可以降解 2-氟联苯-4-羧酸,并将其用作碳源和能源。该研究表明,像 2-氟联苯-4-羧酸这样的氟化联苯通过经典的 Bph 途径降解为氟苯甲酸 (Murphy, Quirke, & Balogun, 2008)。
分析化学应用
- HPLC 分析:一种使用 4-溴甲基-7-乙酰氧基香豆素 (Br-Mac) 作为高效液相色谱 (HPLC) 中羧酸的荧光试剂的系统包括 2-氟联苯-4-羧酸。这种方法对检测低水平羧酸提供了高灵敏度 (Tsuchiya, Hayashi, Naruse, & Takagi, 1982)。
合成和转化
- 合成中间体:2-氟联苯-4-羧酸是合成各种化合物(例如 6-氟-3,4-二氢-2H-1-苯并吡喃-2-羧酸)的关键中间体,在生产降压剂中至关重要 (Xin-zhi, 2007)。
- 联苯降解:在双苯厌氧降解的研究中,2-氟联苯-4-羧酸被确定为一种中间体,证明了其在芳烃环境降解途径中的作用 (Selesi & Meckenstock, 2009)。
药物研究
- 药物开发:2-氟联苯-4-羧酸衍生物已被研究其潜在的药物应用,特别是在设计代谢稳定性更高的化合物方面 (Bright, Dalton, Elder, Murphy, O’Connor, & Sandford, 2013)。
环境和毒理学研究
- 毒性评估:评估氟化合物的毒性,包括 2-氟联苯-4-羧酸的衍生物,以了解其潜在的环境和健康影响。这包括研究它们对各种水生生物和植物的影响 (Phillips, Dinglasan-Panlilio, Mabury, Solomon, & Sibley, 2007)。
安全和危害
属性
IUPAC Name |
3-fluoro-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKITESTTSWHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobiphenyl-4-carboxylic acid | |
CAS RN |
137045-30-8 | |
| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137045308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobiphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XXN3O38O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


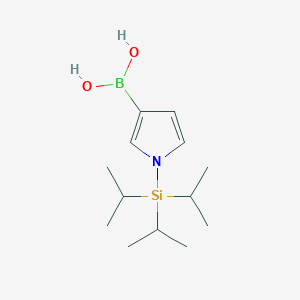
![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)
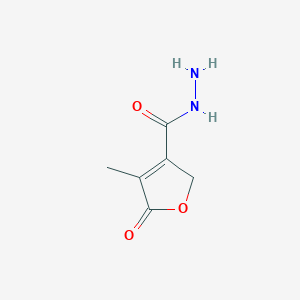
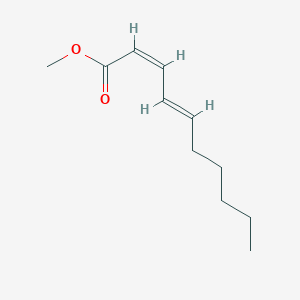

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)


